The compound His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val is a synthetic peptide consisting of a sequence of amino acids. This peptide is notable for its potential biological activities, particularly in the context of cell signaling and interactions within biological systems. The molecular formula is and it has been cataloged under the Compound Identifier (CID) 9941719 in PubChem .
His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val is classified as a peptide, which is a short chain of amino acids linked by peptide bonds. Peptides are essential components of proteins and play critical roles in numerous biological processes, including hormone signaling, immune responses, and cellular communication.
The synthesis of His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase synthesis techniques. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val features multiple functional groups characteristic of amino acids, including amine groups (-NH2), carboxylic acid groups (-COOH), and side chains that confer specific properties to each residue.
The compound's molecular weight is approximately 1,157.24 g/mol, and its structure can be visualized using molecular modeling software to understand its three-dimensional conformation better .
His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val can participate in various chemical reactions typical for peptides, including hydrolysis, oxidation, and formation of complexes with metal ions or other biomolecules.
The mechanism of action for His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val involves its interaction with specific receptors or enzymes in biological systems. For example, peptides containing histidine residues are known to influence cellular signaling pathways.
Research indicates that peptides like this one can modulate platelet aggregation through interactions with fibrinogen-related pathways . The exact mechanisms may vary depending on the target cells and physiological conditions.
His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val has several applications in scientific research:
The dodecapeptide His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val (HHLGGAKQAGDV), corresponding to residues 400–411 of the human fibrinogen γ-chain, serves as a critical recognition motif for the integrin receptor glycoprotein IIb/IIIa (GPIIb/IIIa; αIIbβ3). This receptor is exclusively expressed on platelets and mediates platelet aggregation by binding fibrinogen, von Willebrand factor, and other adhesion molecules. The structural specificity of HHLGGAKQAGDV arises from its bipartite molecular architecture:
Table 1: Key Structural Domains of HHLGGAKQAGDV and Their Roles in GPIIb/IIIa Binding
Peptide Domain | Residues | Function | Consequence of Mutation/Deletion |
---|---|---|---|
N-terminal anchor | His¹–Gly⁴ (HHLG) | Hydrophobic docking | Loss of high-affinity binding state |
Core recognition motif | Ala⁵–Val¹¹ (AKQAGDV) | MIDAS engagement via Asp⁹ | Reduced inhibition potency |
Critical residues | Asp⁹, Val¹¹ | Electrostatic/specificity | Abolished platelet aggregation inhibition |
This domain-specific interaction enables HHLGGAKQAGDV to bind GPIIb/IIIa with an affinity (Kd ≈ 10 μM) comparable to native fibrinogen, positioning it as a template for antiplatelet drug design [5] [6].
HHLGGAKQAGDV acts as a competitive antagonist of fibrinogen binding to GPIIb/IIIa by sterically blocking the γ-chain recognition site:
Table 2: Competitive Binding Parameters of HHLGGAKQAGDV vs. Fibrinogen
Parameter | HHLGGAKQAGDV | Native Fibrinogen | RGD Peptides |
---|---|---|---|
Binding Affinity (Kd) | 10–20 μM | 0.5–1 μM | 50–100 μM |
IC50 (Fibrinogen Displacement) | 15 μM | N/A | 100 μM |
GPIIb/IIIa Selectivity | High | Native ligand | Low |
Synthetic analogs of HHLGGAKQAGDV modulate platelet function by stabilizing specific conformational states of GPIIb/IIIa:
Table 3: Structural Transitions in GPIIb/IIIa Induced by HHLGGAKQAGDV
Conformational State | Peptide Requirement | Effect on GPIIb/IIIa | Functional Outcome |
---|---|---|---|
State I | N-terminal HHLG | Allosteric inhibition by RGD | High-affinity fibrinogen binding blocked |
State II | Core AKQAGDV | RGD-insensitive | Partial inhibition of aggregation |
Inactive State | Cyclized analogs | Cytoplasmic domain separation | Sustained suppression of signaling |
These allosteric mechanisms enable precise control over platelet aggregation pathways, informing the design of next-generation antithrombotics [6] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: